An In-depth Technical Guide to the Chemical Properties and Stability of Benzoyl Chloride-¹³C₇
An In-depth Technical Guide to the Chemical Properties and Stability of Benzoyl Chloride-¹³C₇
Abstract: This technical guide provides a comprehensive analysis of Benzoyl Chloride-¹³C₇, a crucial isotopic labeling reagent for advanced research in metabolomics, pharmacokinetic studies, and drug development. While its chemical behavior mirrors that of its unlabeled analogue, the incorporation of seven ¹³C atoms provides a distinct mass signature, making it an invaluable tool for quantitative analysis using mass spectrometry. This document delves into the core physicochemical properties, reactivity, mechanistic pathways, stability considerations, and safe handling protocols for Benzoyl Chloride-¹³C₇. The insights provided herein are grounded in established chemical principles and are intended to equip researchers, scientists, and drug development professionals with the expertise required for its effective and safe utilization.
Introduction: The Role of Isotopic Labeling
Benzoyl Chloride-¹³C₇ (CAS No. 1346605-13-7) is a stable isotope-labeled derivative of benzoyl chloride, an important acylating agent in organic synthesis.[1][2] The strategic replacement of the seven carbon atoms in the benzoyl moiety with the heavier ¹³C isotope does not significantly alter the compound's chemical reactivity but provides a +7 Da mass shift. This property is paramount in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
The primary application of Benzoyl Chloride-¹³C₇ is in the derivatization of analytes containing primary and secondary amines, phenols, and thiols.[3] This chemical labeling, or derivatization, serves a dual purpose:
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Enhanced Analytical Performance: The addition of the benzoyl group increases the hydrophobicity of polar metabolites, improving their retention and separation on reversed-phase chromatography columns.[3][4]
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Precise Quantification: When used to derivatize analytical standards, Benzoyl Chloride-¹³C₇ generates stable isotope-labeled internal standards (SIL-IS). These SIL-IS co-elute with the corresponding native analyte derivatized with unlabeled benzoyl chloride, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response.[3]
This guide will focus on the foundational chemical properties and stability that dictate the handling, storage, and application of this potent research tool.
Physicochemical Properties
The fundamental physical properties of Benzoyl Chloride-¹³C₇ are nearly identical to those of its unlabeled counterpart. The primary distinction is its higher molar mass due to the isotopic enrichment.
| Property | Value | Source |
| Chemical Formula | ¹³C₇H₅ClO | [1] |
| Molar Mass | ~147.59 g·mol⁻¹ | Calculated |
| Unlabeled Molar Mass | 140.57 g·mol⁻¹ | [5] |
| Appearance | Colorless, fuming liquid | [5][6] |
| Odor | Pungent, irritating | [5][6] |
| Density | 1.211 g/mL (at 20 °C) | [7] |
| Boiling Point | 198 °C (471 K) | [5] |
| Melting Point | -1 °C (272 K) | [5] |
| Solubility in Water | Reacts/Decomposes | [5] |
| Refractive Index | 1.553 | [7] |
Chemical Reactivity and Mechanistic Pathways
Benzoyl Chloride-¹³C₇ is a typical and highly reactive acyl chloride.[5][8] Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is the basis for its utility as a derivatizing agent but also dictates its stringent handling and storage requirements.
Hydrolysis
The most significant reaction concerning the stability and handling of Benzoyl Chloride-¹³C₇ is its rapid and exothermic hydrolysis.[9][10] When exposed to water, including atmospheric moisture, it decomposes to form Benzoic Acid-¹³C₇ and hydrochloric acid (HCl).[5][11]
Reaction: ¹³C₇H₅COCl + H₂O → ¹³C₇H₅COOH + HCl
This reaction proceeds via a nucleophilic acyl substitution. Due to the electron-withdrawing nature of the phenyl ring and the carbonyl group, the mechanism is typically an associative (SN2-like) pathway involving the formation of a tetrahedral intermediate.[12] The rapid nature of this reaction (half-life < 0.25 minutes at 25°C in water) underscores the critical need for anhydrous storage and handling conditions.
Acylation of Nucleophiles
Benzoyl Chloride-¹³C₇ readily reacts with various nucleophiles, forming the basis of its application in organic synthesis and chemical derivatization.
-
Reaction with Alcohols: It reacts with alcohols to form the corresponding ¹³C₇-labeled esters.[5][8]
-
Reaction with Amines: It reacts with primary and secondary amines to yield ¹³C₇-labeled amides.[5][13] This reaction, often performed under basic conditions to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction.[13][14] This is the most common application for derivatizing biomolecules for LC-MS analysis.[3]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic compounds to produce ¹³C₇-labeled benzophenones and related derivatives.[5][9]
Conclusion
Benzoyl Chloride-¹³C₇ is a powerful enabling tool for quantitative life sciences research. Its utility is derived directly from the classic, predictable reactivity of the acyl chloride functional group. However, this same reactivity renders it a hazardous material that is highly sensitive to its environment. A thorough understanding of its propensity for hydrolysis and its incompatibility with common laboratory reagents is fundamental to its successful application and, more importantly, to the safety of the personnel handling it. By adhering to the principles of anhydrous chemistry and rigorous safety protocols outlined in this guide, researchers can confidently and effectively leverage Benzoyl Chloride-¹³C₇ to achieve high-quality, reproducible data in their analytical workflows.
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